tert-Butyl (3-hydroxy-2-oxopropyl)carbamate
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Overview
Description
Preparation Methods
The synthesis of tert-Butyl (3-hydroxy-2-oxopropyl)carbamate generally involves a two-step reaction process . The first step involves the reaction of tert-butyl chloroformate with hydrazine to form (N-chloropropyl)guanidine. In the second step, (N-chloropropyl)guanidine reacts with tert-butyl oxalate to yield this compound . Industrial production methods typically follow similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
tert-Butyl (3-hydroxy-2-oxopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: This compound can undergo substitution reactions with various nucleophiles to form different carbamate derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (3-hydroxy-2-oxopropyl)carbamate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in the study of enzyme mechanisms and protein interactions. In medicine, it is employed in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients .
Mechanism of Action
The mechanism of action of tert-Butyl (3-hydroxy-2-oxopropyl)carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
tert-Butyl (3-hydroxy-2-oxopropyl)carbamate can be compared with similar compounds such as tert-Butyl carbazate and 3-(Boc-amino)-1-propanol . While all these compounds share the tert-butyl group, they differ in their functional groups and reactivity. tert-Butyl carbazate, for example, is used in solid-phase peptide synthesis and forms hydrazones with aldehydes, whereas 3-(Boc-amino)-1-propanol is used as a protecting group in organic synthesis . The unique structure of this compound makes it particularly useful in specific synthetic applications and research studies.
Properties
IUPAC Name |
tert-butyl N-(3-hydroxy-2-oxopropyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)9-4-6(11)5-10/h10H,4-5H2,1-3H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSWDSZTXMEGGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678543 |
Source
|
Record name | tert-Butyl (3-hydroxy-2-oxopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251455-27-2 |
Source
|
Record name | tert-Butyl (3-hydroxy-2-oxopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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